N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring a pyrrolidine ring, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. One common route includes the formation of the pyrrolidine ring through the reaction of gamma-butyrolactone with ammonia or primary amines . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides . The final step involves coupling the pyrrolidine and thiazole intermediates with an acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, particularly in the thiazole ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Vibegron: A pyrrolopyrimidine with similar structural features but different biological activity.
Sulfonamide Derivatives: Compounds with a sulfonamide group that exhibit similar antimicrobial properties.
Uniqueness
N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of a pyrrolidine ring and a thiazole ring, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N3O2S2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N3O2S2/c26-20(15-29-22-24-19(14-28-22)17-5-2-1-3-6-17)23-13-16-8-10-18(11-9-16)25-12-4-7-21(25)27/h1-3,5-6,8-11,14H,4,7,12-13,15H2,(H,23,26) |
InChI Key |
LFXMGKMDVPTZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.